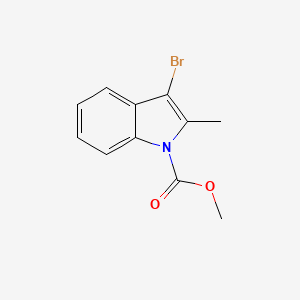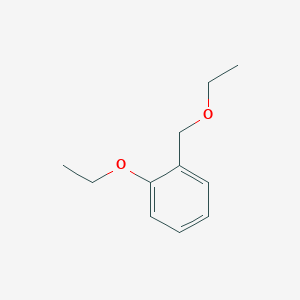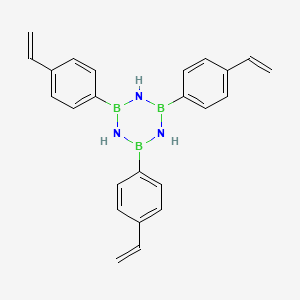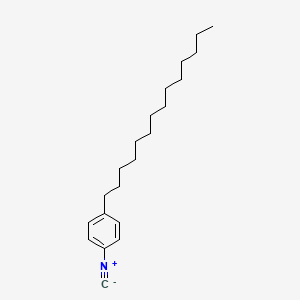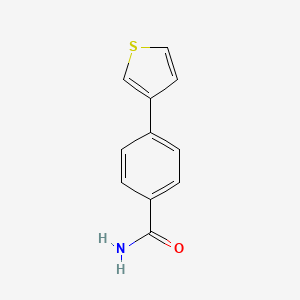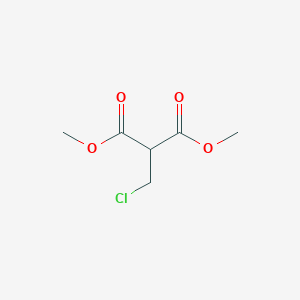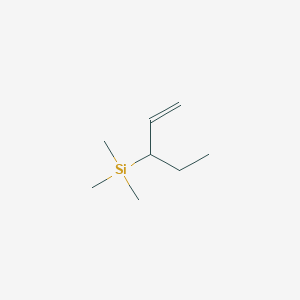
Silane, (1-ethyl-2-propenyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (1-ethyl-2-propenyl)trimethyl- can be synthesized through the hydrosilylation of allyl compounds with trimethylsilane. The reaction typically involves the use of a platinum catalyst under mild conditions to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl compound .
Industrial Production Methods
In industrial settings, the production of silane, (1-ethyl-2-propenyl)trimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-ethyl-2-propenyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, (1-ethyl-2-propenyl)trimethyl- include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (1-ethyl-2-propenyl)trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of silane, (1-ethyl-2-propenyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond is highly reactive and can participate in a range of chemical transformations, including hydrosilylation and cross-coupling reactions. These interactions often involve the formation of transient intermediates and the activation of molecular pathways that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, (1-ethyl-2-propenyl)trimethyl- include:
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Triethylsilane: A related compound with the formula (C2H5)3SiH.
Methallyltrimethylsilane: Another organosilicon compound with a similar structure.
Uniqueness
Silane, (1-ethyl-2-propenyl)trimethyl- is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other silanes. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
147295-99-6 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
trimethyl(pent-1-en-3-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-6-8(7-2)9(3,4)5/h6,8H,1,7H2,2-5H3 |
InChI Key |
RJDBBNFGAGLDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


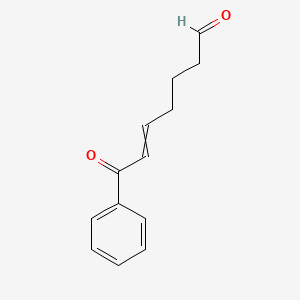
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

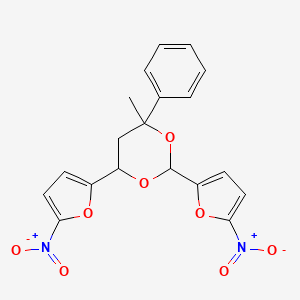
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
